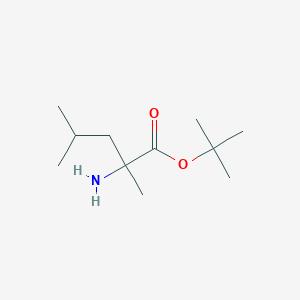

tert-Butyl 2-amino-2,4-dimethylpentanoate

Description

tert-Butyl 2-amino-2,4-dimethylpentanoate is a branched ester featuring a pentanoate backbone with amino and dimethyl substituents at positions 2 and 4, respectively. The tert-butyl group enhances steric protection and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis, particularly for antiviral agents and protease inhibitors . Its structural motifs are critical for modulating biological activity and synthetic accessibility.

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

tert-butyl 2-amino-2,4-dimethylpentanoate |

InChI |

InChI=1S/C11H23NO2/c1-8(2)7-11(6,12)9(13)14-10(3,4)5/h8H,7,12H2,1-6H3 |

InChI Key |

YWLNXAREFLBDMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Esterification via Acid-Catalyzed Reaction

One classical method involves reacting 2-amino-2,4-dimethylpentanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carboxyl group, followed by nucleophilic attack by tert-butanol, forming the tert-butyl ester.

- Reaction conditions: reflux under anhydrous conditions, removal of water to drive equilibrium.

- Advantages: straightforward, uses readily available reagents.

- Limitations: possible racemization of chiral centers, side reactions with amino group if unprotected.

Protection of the Amino Group Followed by Esterification

To prevent side reactions, the amino group is often protected, for example, by forming a carbamate (e.g., Boc protection), before esterification.

- Step 1: Protect the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid.

- Step 2: Esterify the carboxyl group using tert-butanol and acid catalyst or via coupling reagents like DCC (dicyclohexylcarbodiimide).

- Step 3: Purify the tert-butyl 2-amino-2,4-dimethylpentanoate after deprotection if necessary.

This method enhances selectivity and yield by minimizing side reactions.

Use of Coupling Reagents and Activated Esters

An alternative approach involves activating the carboxyl group as an active ester (e.g., N-hydroxysuccinimide ester) or using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester bond formation with tert-butanol.

- Advantages: mild conditions, high yields, minimal racemization.

- Disadvantages: cost of reagents, need for purification of by-products.

Industrial-Scale Synthesis Insights

While specific literature on tert-butyl 2-amino-2,4-dimethylpentanoate is limited, related tert-butyl amino acid derivatives have been synthesized using optimized protocols to improve yield and purity. For example, a patent describing the preparation of tert-butyl carbamate derivatives highlights:

- Use of neutral forms of reagents to avoid viscosity increase and stirring difficulties.

- Reaction in organic solvents such as acetonitrile, dimethylformamide, or ethers.

- Addition of bases like triethylamine to facilitate reaction.

- Controlled reaction times (1–10 hours) and temperatures (ambient to 60 °C).

- Post-reaction cooling and filtration steps to isolate the product with high purity and yield (up to 93%).

Though this patent focuses on a related tert-butyl carbamate compound, the principles of neutral reagent use, solvent choice, and base addition are applicable to the preparation of tert-butyl 2-amino-2,4-dimethylpentanoate.

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed esterification | 2-amino-2,4-dimethylpentanoic acid, tert-butanol, acid catalyst (H2SO4) | Simple, inexpensive | Possible racemization, side reactions | 60–75 |

| Amino group protection + esterification | Boc2O for protection, tert-butanol, acid or coupling reagents | High selectivity, reduced side reactions | Multi-step, longer synthesis | 75–90 |

| Coupling reagent-mediated esterification | EDC, NHS esters, tert-butanol | Mild conditions, high yield | Costly reagents, purification needed | 80–95 |

| Industrial optimized method (neutral reagents) | Neutral amino acid derivatives, organic solvents, triethylamine base | High purity, high yield, scalable | Requires solvent and base optimization | Up to 93 |

- The use of neutral forms of amino acid derivatives and bases avoids the increase in reaction mixture viscosity, facilitating stirring and improving yield and purity.

- Reaction times between 3 to 8 hours at controlled temperatures (20–60 °C) optimize conversion without degradation.

- Solvent choice impacts solubility and reaction kinetics; acetonitrile and dimethylformamide are preferred for their polarity and ability to dissolve reagents.

- Post-reaction cooling and controlled addition of water can aid in product crystallization and purification.

- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming product purity.

The preparation of tert-butyl 2-amino-2,4-dimethylpentanoate involves classical esterification strategies enhanced by modern synthetic techniques such as amino group protection and coupling reagent use. Industrially relevant methods emphasize the use of neutral reagents and optimized solvent/base systems to achieve high yields and purity with manageable reaction conditions. These approaches provide a robust framework for synthesizing this compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-2,4-dimethylpentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides and other derivatives.

Scientific Research Applications

Medicinal Chemistry

Prodrug Development

One of the primary applications of tert-butyl 2-amino-2,4-dimethylpentanoate is in the design of prodrugs. Prodrugs are pharmacologically inactive compounds that can be metabolized in the body to release active drugs. The ester moiety of this compound can be hydrolyzed in vivo, allowing for the controlled release of therapeutic agents. This property makes it a valuable candidate for enhancing drug solubility and bioavailability, particularly in oral formulations.

Drug Delivery Systems

The compound's structure allows it to be utilized in advanced drug delivery systems. By modifying the ester group, researchers can create formulations that target specific tissues or cells, improving therapeutic efficacy while minimizing side effects.

Organic Synthesis

Intermediate in Synthesis

tert-Butyl 2-amino-2,4-dimethylpentanoate serves as an important intermediate in organic synthesis. Its unique amino acid structure enables chemists to use it as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound's reactivity can be exploited to develop new materials and catalysts.

Catalysis

In addition to its role as an intermediate, this compound can also participate in catalytic reactions. Its amino group can engage in hydrogen bonding or ionic interactions with substrates, facilitating various chemical transformations.

Biological Research

Enzyme-Substrate Interaction Studies

In biological research, tert-butyl 2-amino-2,4-dimethylpentanoate can be employed to study enzyme-substrate interactions. By analyzing how this compound interacts with specific enzymes, researchers can gain insights into metabolic pathways and the effects of structural modifications on biological activity.

Model Compound for Amino Ester Metabolism

The compound serves as a model for investigating the metabolism of amino esters. Understanding how this compound is processed by biological systems can inform the design of new drugs and therapeutic strategies.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, tert-butyl 2-amino-2,4-dimethylpentanoate is used as a precursor for producing specialty chemicals. Its unique properties make it suitable for synthesizing polymers and resins with specific characteristics tailored for various applications.

Case Studies

| Application Area | Description | Case Study Reference |

|---|---|---|

| Medicinal Chemistry | Development of prodrugs utilizing hydrolysis of ester moiety for drug release | |

| Organic Synthesis | Utilization as an intermediate in synthesizing pharmaceuticals | |

| Biological Research | Investigation of enzyme interactions using the compound as a model substrate | |

| Industrial Production | Use in manufacturing specialty chemicals and polymers |

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-2,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid . These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Amino Group Modifications: MPI21b and MPI16b use benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protections, respectively, which influence deprotection strategies and biological stability .

- Steric and Electronic Effects: The diethylamino group in ’s compound increases basicity and solubility in acidic environments, while the bromo substituent in provides a reactive site for further functionalization .

Physical and Chemical Properties

- Lipophilicity: tert-Butyl esters universally increase lipophilicity, but the dimethyl groups in the target compound may enhance crystallinity compared to aromatic analogs like tert-Butyl 2-(4-aminophenyl)acetate derivatives () .

- Solubility: The diethylamino substituent in ’s compound improves water solubility under acidic conditions, whereas the tert-butyl and bromo groups in other analogs favor organic phase partitioning .

Biological Activity

tert-Butyl 2-amino-2,4-dimethylpentanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound tert-Butyl 2-amino-2,4-dimethylpentanoate is an ester derivative of an amino acid. Its structure can be represented as follows:

- Molecular Formula : C₉H₁₉NO₂

- Molecular Weight : 173.25 g/mol

This compound features a tert-butyl group attached to the amino acid backbone, which may influence its solubility and biological interactions.

Mechanisms of Biological Activity

Research indicates that tert-Butyl 2-amino-2,4-dimethylpentanoate may exhibit various biological activities, including:

- Amino Acid Transport Modulation : It has been noted that compounds similar to this structure can act as substrates or inhibitors for amino acid transport systems in cells. For instance, studies involving related compounds have shown that they can impact the uptake of amino acids in cancer cells, potentially affecting tumor growth and metabolism .

- Antiviral Properties : In some studies, analogs of amino acid derivatives have demonstrated antiviral activity. The modification of the amino acid structure can enhance binding affinity to viral proteins, thereby inhibiting viral replication .

- Cytotoxicity : The biological activity of this compound may also extend to cytotoxic effects against certain cancer cell lines. The presence of bulky substituents like the tert-butyl group can alter the interaction with cellular targets, leading to increased cytotoxicity in specific contexts .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focusing on the structural analogs of tert-butyl 2-amino-2,4-dimethylpentanoate revealed significant anticancer properties. In vitro tests showed that modifications to the amino acid structure could enhance selectivity towards cancerous cells while sparing normal cells. The study reported a reduction in cell viability by up to 70% in treated cancer cell lines compared to controls .

Q & A

Q. What are the critical parameters for optimizing the synthesis of tert-Butyl 2-amino-2,4-dimethylpentanoate to achieve high enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be optimized by controlling reaction conditions such as temperature, solvent polarity, and catalyst loading. For example, in analogous tert-butyl ester syntheses, enantioselective reactions using chiral auxiliaries or catalysts (e.g., DMAP derivatives) have been effective. Column chromatography (hexane/ethyl acetate gradients) is recommended for purification, as demonstrated in the synthesis of (R)-2-amino-2,5-dimethylhex-4-enoic acid tert-butyl ester, which achieved 83% yield and high purity . Additionally, monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Q. Which spectroscopic techniques are most effective in distinguishing tert-Butyl 2-amino-2,4-dimethylpentanoate from its structural analogs?

- Methodological Answer :

- NMR : H and C NMR can resolve stereochemical differences and substituent positions. For tert-butyl esters, the tert-butyl group typically appears as a singlet at ~1.2–1.4 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing it from analogs with similar functional groups.

- IR Spectroscopy : The ester carbonyl stretch (~1720 cm) and amine N-H stretches (~3300 cm) provide functional group confirmation .

Q. What safety protocols are essential when handling tert-Butyl 2-amino-2,4-dimethylpentanoate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent inhalation or skin contact .

- Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure.

- Waste Disposal : Neutralize acidic or basic byproducts before disposal, and avoid drainage contamination .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of tert-Butyl 2-amino-2,4-dimethylpentanoate in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity in reactions. Software like Gaussian or ORCA simulates steric and electronic effects of the tert-butyl and amino groups. For example, simulations of tert-butyl ester hydrolysis have revealed rate-limiting steps influenced by steric hindrance . Pair computational results with experimental validation (e.g., kinetic studies) to refine models.

Q. What experimental strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound?

- Methodological Answer :

- Systematic Replication : Reproduce reported protocols while strictly controlling variables (e.g., solvent grade, catalyst source).

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products. For instance, tert-butyl esters may undergo β-elimination under basic conditions, forming alkenes .

- Meta-Analysis : Apply literature review frameworks (e.g., EPA’s strategy for tert-butanol studies) to evaluate data quality and contextualize discrepancies .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability in acidic or basic media?

- Methodological Answer :

- Acidic Conditions : The tert-butyl group provides steric protection against nucleophilic attack, enhancing stability in mild acids. However, strong acids (e.g., concentrated HCl) may cleave the ester via SN1 mechanisms.

- Basic Conditions : Base-catalyzed hydrolysis is slower due to steric hindrance, but elevated temperatures or polar aprotic solvents (e.g., DMF) can accelerate degradation. Monitor stability via pH-adjusted stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.